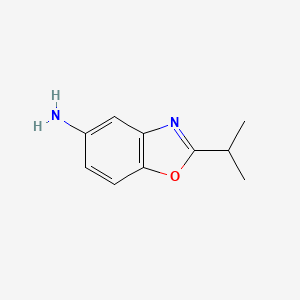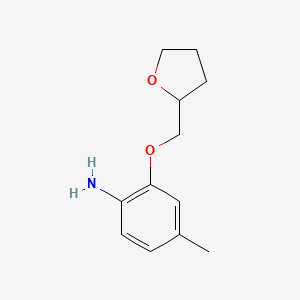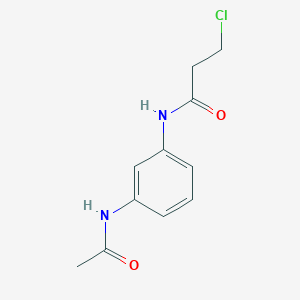
1,3-Di(pyridin-2-yl)urea
Vue d'ensemble
Description
1,3-Di(pyridin-2-yl)urea, also known as DPU, is an organic compound with a wide range of applications in the scientific field. It is a non-toxic, colorless, and crystalline solid that is used in various laboratory experiments. DPU has been used in the synthesis of a variety of organic molecules, as well as in the study of the structure and properties of macromolecules. In addition, it has been used in the study of the mechanism of action and biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Ligand Isomerism and Coordination Chemistry
Research has demonstrated the complexation reactions of ligands related to 1,3-Di(pyridin-2-yl)urea with metals such as palladium(II), leading to the formation of isomeric coordination cages. These cages exhibit ligand isomerism and have potential applications in gas adsorption, including CO2, due to their unique structural characteristics (Dasary, Jagan, & Chand, 2018).
Green Chemistry and Synthesis
A novel, solvent- and halide-free synthesis method has been developed for pyridine-2-yl substituted ureas through C–H functionalization of pyridine N-oxides. This method is atom-economical and provides a route for the synthesis of ureas featuring a wide range of functional groups, highlighting the compound's versatility and potential in green chemistry applications (Rassadin et al., 2016).
Molecular Sensing
This compound derivatives have been explored for their binding abilities with various molecules, demonstrating potential in molecular sensing. For example, fluorescent pyridyl ureas have been prepared and utilized as sensors for strong organic acids, showcasing their utility in detecting and differentiating molecular species based on fluorescence response (Jordan, Boyle, Sargent, & Allen, 2010).
Supramolecular Chemistry and Materials Science
The compound and its derivatives are instrumental in the self-assembly of metallo-supramolecular macrocycles. These assemblies are generated through finely balanced equilibria in solvents like DMSO and DMF, with potential applications in materials science for creating structures with specific hydrogen bonding sites (Troff et al., 2012).
Optoelectronics
Research into chalcone derivatives related to this compound has revealed significant electronic, optical, and nonlinear optical properties, suggesting potential applications in optoelectronic device fabrication. These studies have assessed electrooptic properties, demonstrating the material's suitability for applications in nonlinear optics (Shkir et al., 2018).
Mécanisme D'action
Target of Action
The primary target of 1,3-Di(pyridin-2-yl)urea is the BRAF kinase . BRAF kinase is a protein that plays a key role in regulating cell division and survival. It is part of the MAPK/ERK pathway, which transmits signals from the cell surface to the DNA in the cell nucleus. The pyridinyl ring structure in the compound enhances the affinity of the compound to this target .
Mode of Action
This compound interacts with its target, BRAF kinase, by binding to it. This binding can alter the activity of the kinase, leading to changes in the signal transduction pathways within the cell
Biochemical Pathways
The compound’s interaction with BRAF kinase affects the MAPK/ERK pathway . This pathway is involved in many cellular processes, including growth, differentiation, and survival. By altering the activity of BRAF kinase, this compound can influence these processes.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also a CYP1A2 inhibitor . These properties suggest that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its impact on a fundamental cellular pathway. For example, in some cases, the compound may inhibit cell growth or induce cell death .
Analyse Biochimique
Biochemical Properties
1,3-Di(pyridin-2-yl)urea plays a crucial role in biochemical reactions, particularly as an inhibitor of soluble human epoxide hydrolase . This enzyme is involved in the metabolism of epoxides to diols, which are less reactive and more water-soluble. By inhibiting soluble human epoxide hydrolase, this compound can modulate the levels of epoxides and diols in the body, impacting various physiological processes such as inflammation and pain . Additionally, this compound interacts with RNA virus replication machinery, demonstrating potential antiviral properties .
Cellular Effects
This compound has been shown to influence various cellular processes. It can inhibit the replication of RNA viruses, thereby reducing viral load and mitigating infection . This compound also affects cell signaling pathways by modulating the activity of soluble human epoxide hydrolase, which plays a role in the regulation of inflammatory responses . Furthermore, this compound can impact gene expression and cellular metabolism by altering the levels of epoxides and diols within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with soluble human epoxide hydrolase. By binding to the active site of this enzyme, this compound inhibits its activity, preventing the conversion of epoxides to diols . This inhibition can lead to an accumulation of epoxides, which can have various downstream effects on cellular function and gene expression . Additionally, this compound may interact with other biomolecules involved in RNA virus replication, further contributing to its antiviral properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its inhibitory action on soluble human epoxide hydrolase and its antiviral properties . These effects can persist for several days to weeks, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits soluble human epoxide hydrolase and reduces inflammation and pain . At higher doses, this compound can exhibit toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of epoxides. It interacts with soluble human epoxide hydrolase, inhibiting its activity and altering the metabolic flux of epoxides to diols . This interaction can affect the levels of various metabolites in the body, influencing physiological processes such as inflammation and pain . Additionally, this compound may interact with other enzymes and cofactors involved in the metabolism of RNA viruses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its inhibitory effects on soluble human epoxide hydrolase and RNA virus replication machinery . The compound’s distribution within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . Within the cytoplasm, this compound interacts with soluble human epoxide hydrolase, while in the nucleus, it may influence gene expression and RNA virus replication . The subcellular localization of this compound is crucial for its activity and function within cells .
Propriétés
IUPAC Name |
1,3-dipyridin-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQXHWCMYZXOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211736 | |
| Record name | 1,3-Di-2-pyridylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6268-43-5 | |
| Record name | N,N′-Di-2-pyridinylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6268-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Di-2-pyridylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6268-43-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Di-2-pyridylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-di-2-pyridylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DI-2-PYRIDYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4Z49NN63K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)

![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)




![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)


